N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide
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Overview
Description
N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide is a synthetic compound that features a unique structure combining adamantane, pyrazole, and furan moieties. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, while the furan ring is a five-membered oxygen-containing heterocycle. This combination of structural elements makes N2-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide typically involves multiple steps, starting with the preparation of the adamantyl-substituted pyrazole. One common method involves the reaction of 1-adamantylamine with a suitable pyrazole precursor under acidic conditions to form the adamantyl-pyrazole intermediate. This intermediate is then reacted with a furan derivative, such as furan-2-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of N2-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The adamantyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated adamantyl derivatives.
Scientific Research Applications
N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and stability.
Mechanism of Action
The mechanism of action of N2-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, while the pyrazole and furan rings may contribute to binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A precursor in the synthesis of adamantyl-substituted compounds.
1-(1-Adamantyl)-1H-pyrazole: A related compound with similar structural features.
Uniqueness
N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide is unique due to the combination of the adamantyl, pyrazole, and furan moieties, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c22-17(15-2-1-5-23-15)19-16-3-4-21(20-16)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,19,20,22) |
InChI Key |
QMFDSGYHWUHEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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